molecular formula C9H10ClNO2 B14813350 2-Chloro-4-cyclopropoxy-3-methoxypyridine

2-Chloro-4-cyclopropoxy-3-methoxypyridine

Cat. No.: B14813350
M. Wt: 199.63 g/mol
InChI Key: YPDZPLOCZOGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyclopropoxy-3-methoxypyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and a methoxy group at the third position on the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-3-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the laboratory-scale methods for higher yields and purity, using industrial reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium methoxide, dioxane, and other nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-3-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential medicinal properties, including its effects on various biological targets, is ongoing.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-cyclopropoxy-3-methoxypyridine include:

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-3-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-8-7(13-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3

InChI Key

YPDZPLOCZOGNCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1Cl)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.